

An In-depth Technical Guide to Metanil Yellow Absorption Spectrum Analysis

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Compound of Interest

Compound Name: C.I. Acid yellow 42

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Introduction

Metanil yellow is a synthetic mono-azo dye, chemically known as sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate.^{[1][2]} Also referred to as Acid Yellow 36, it is utilized in the textile and leather industries and as a pH indicator in analytical chemistry.^{[1][3][4]} Despite being banned for consumption in many countries, its vibrant yellow color has led to its illicit use as an adulterant in foods like turmeric powder, pulses, and sweets, posing significant health risks.^{[1][5]} Animal studies have indicated that Metanil yellow can be neurotoxic and hepatotoxic.^{[1][4]}

The analysis of its absorption spectrum via UV-Visible (UV-Vis) spectrophotometry is a primary method for its detection and quantification. This guide provides a comprehensive overview of the spectroscopic properties of Metanil yellow, the profound influence of pH on its spectrum, and detailed protocols for its analysis.

Spectroscopic Properties

Metanil yellow's characteristic color arises from its extended system of conjugated double bonds, including the azo group ($-N=N-$), which acts as a chromophore. The UV-Vis absorption spectrum is sensitive to the chemical environment, particularly the pH of the solvent.

Quantitative Spectroscopic Data

The wavelength of maximum absorbance (λ_{max}) for Metanil yellow varies significantly with solvent and pH. This pH-dependent shift is a critical aspect of its analysis. A compilation of reported spectroscopic data is presented below.

Condition / Solvent	λ_{max} (nm)	Molar Extinction Coefficient (ϵ) ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Reference(s)
In Water	430 nm	Not Specified	[6]
In 0.1 mol/L NaOH	433 - 439 nm	Not Specified	[7]
General (Unspecified Solvent)	414 nm, 434 nm	$\geq 18,500$ (at 415-419 nm)	[3][8]
Aqueous solution at pH 2.5	440 nm	Not Specified	[9]
Reaction complex with HCl	450 nm	Not Specified	[10]
pH Indicator Transition	Red to Yellow		
pH 1.2	Red form	Not Specified	[1][3]
pH 2.3 - 3.2	Yellow form	Not Specified	[1][3]

The Influence of pH on Absorption Spectrum

Metanil yellow functions as an acid-base indicator, exhibiting a distinct color change from red in strongly acidic solutions to yellow in less acidic and alkaline solutions.[1][3] This phenomenon is rooted in the protonation and deprotonation of the azo dye molecule, which alters its electronic structure and, consequently, its interaction with light.

According to Ostwald's theory for acid-base indicators, the dye exists as a weak acid or base where the undissociated and dissociated forms have different colors.[11][12] In the case of Metanil yellow, the azo group can be protonated under acidic conditions. This protonation extends the conjugated system, resulting in a bathochromic shift (a shift to a longer wavelength) of the absorption maximum.[6] When hydrochloric acid is added to a solution of Metanil yellow, the color changes to magenta/pink, and the λ_{max} shifts to approximately 450

nm.^[6]^[10]^[13] This distinct spectral change in acidic media is a cornerstone for its qualitative and quantitative determination. Studies on the adsorption of Metanil yellow also show that its behavior is highly pH-dependent, with optimal adsorption often occurring at a low pH of around 2 or 3.^[14]

Caption: pH-induced equilibrium of Metanil yellow.

Experimental Protocols

The following sections detail standardized procedures for the spectrophotometric analysis of Metanil yellow.

Reagents and Materials

- Metanil yellow analytical standard
- Deionized or HPLC-grade water
- Hydrochloric acid (HCl), concentrated and 0.5 M
- Volumetric flasks (100 mL, 50 mL, 10 mL)
- Pipettes
- Cuvettes (1 cm path length, quartz or glass)
- Mortar and pestle (for solid samples)
- Centrifuge and centrifuge tubes

Instrumentation

- UV-Visible Spectrophotometer (double-beam recommended for stability)^[13]

Preparation of Standard Solutions

- Stock Solution (e.g., 100 ppm): Accurately weigh 10 mg of Metanil yellow standard. Dissolve it in a small amount of deionized water in a 100 mL volumetric flask. Bring the flask to volume with deionized water and mix thoroughly.

- **Working Standards:** Prepare a series of working standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution appropriately in volumetric flasks. This concentration range has been shown to obey Beer's law.[\[10\]](#)

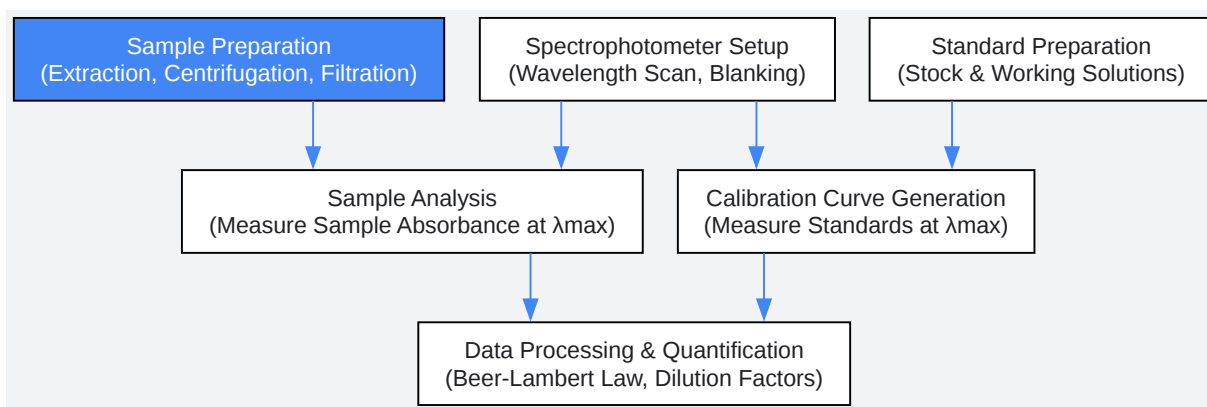
Sample Preparation (General Protocol for Food Matrix)

- **Homogenization:** Weigh a representative amount (e.g., 1-10 g) of the solid food sample (e.g., turmeric powder).
- **Extraction:** Add a suitable extraction solvent. For qualitative testing and to leverage the pH effect, an acidic solution is effective. For instance, add a defined volume of 0.5 M HCl to the sample.[\[13\]](#)
- **Mixing & Sonication:** Mix the sample and solvent thoroughly. Sonication can be used to improve extraction efficiency.
- **Clarification:** Centrifuge the mixture at high speed (e.g., 5000 rpm) to pellet solid debris.
- **Filtration:** Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates before analysis.

Spectrophotometric Measurement

- **Instrument Setup:** Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- **Wavelength Scan:** To determine the λ_{max} for the specific sample matrix and solvent system, perform a wavelength scan over a range of 350-600 nm using one of the prepared standard solutions.
- **Blank Correction:** Fill a cuvette with the same solvent used to prepare the standards and the sample (the "blank"). Place it in the reference beam (for double-beam) or measure and subtract its absorbance from all subsequent readings (for single-beam).
- **Calibration Curve:** Measure the absorbance of each working standard at the determined λ_{max} (e.g., 450 nm for samples acidified with HCl). Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.

- Sample Measurement: Measure the absorbance of the prepared sample extract at the same λ_{max} .
- Quantification: Determine the concentration of Metanil yellow in the sample extract by interpolating its absorbance value on the calibration curve. Account for all dilution factors to calculate the final concentration in the original sample.



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Caption: Spectrophotometric analysis workflow.

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